3-nitro-N-(3-phenylpropyl)benzamide
Description
3-Nitro-N-(3-phenylpropyl)benzamide is a benzamide derivative featuring a nitro group (-NO₂) at the 3-position of the benzoyl ring and a 3-phenylpropylamine moiety attached via an amide bond.
Evidence highlights its relevance in biochemical contexts, such as binding to the FtsZ protein and DprE1 enzyme in Mycobacterium tuberculosis , though specific mechanistic data for this compound remains sparse compared to structural analogues.
Properties
IUPAC Name |
3-nitro-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-16(14-9-4-10-15(12-14)18(20)21)17-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKMLFJMEZAXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(3-phenylpropyl)benzamide typically involves a multi-step process. One common method includes the nitration of benzamide to introduce the nitro group at the meta position. This is followed by the alkylation of the amide nitrogen with 3-phenylpropyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3-amino-N-(3-phenylpropyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: Benzoic acid and 3-phenylpropylamine.
Scientific Research Applications
3-nitro-N-(3-phenylpropyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-nitro-N-(3-phenylpropyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylpropyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 2-Amino-5-nitro-N-(3-phenylpropyl)benzamide (A35) (): Additional amino (-NH₂) and nitro groups at 2- and 5-positions, respectively. Yellow solid with distinct spectroscopic properties (¹H NMR δ 8.21–8.06 ppm for aromatic protons) .
Alkyl Chain and Aromatic Modifications
- 4-Chloro-N-(3-phenylpropyl)benzamide (): Chloro (-Cl) substituent replaces nitro. Exhibits high catalytic turnover (TON = 309) in oxidative amidation reactions , suggesting halogen substituents may enhance catalytic activity compared to nitro groups.
Pharmacological Analogues
- 3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574) (): Phenoxyphenyl group replaces 3-phenylpropyl. Potent hERG1 potassium channel activator; mutagenesis studies reveal critical interactions at residues L622, F557, and Y652 . The phenylpropyl chain in the target compound may reduce steric hindrance compared to the bulkier phenoxyphenyl group, altering channel binding kinetics.
Comparative Data Table
Key Findings and Implications
- Synthetic Accessibility : Nitro-substituted benzamides are generally synthesized in high yields (>80%) via acyl chloride-amine coupling , though substituent position impacts crystallization and purity.
- Biological Activity: The nitro group enhances target binding in antimicrobial (e.g., FtsZ) and ion channel (e.g., hERG1) contexts, but chain length (phenylpropyl vs. phenoxyphenyl) dictates specificity .
- Catalytic Utility : Chloro-substituted analogues outperform nitro derivatives in catalytic applications, likely due to balanced electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
